molecular formula C23H20N4O4S B6551007 methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1040638-78-5

methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B6551007
CAS No.: 1040638-78-5
M. Wt: 448.5 g/mol
InChI Key: YPOZMKVMTUCSBG-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Thioether Formation:

    Amide Bond Formation: The amide bond is formed by coupling the thioether intermediate with an acylating agent, such as an acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and the amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Carboxylic acid, substituted amides

Scientific Research Applications

Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:

    Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the functional groups attached to the core.

    Thioether-Containing Compounds: Compounds with similar thioether linkages but different core structures.

    Amide-Containing Compounds: Compounds with amide bonds but different heterocyclic cores.

Biological Activity

Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Overview of Pyrrolopyrimidine Derivatives

Pyrrolopyrimidines are a class of heterocyclic compounds that have garnered attention for their diverse pharmacological properties. They exhibit activities such as:

  • Anticancer : Targeting various cancer cell lines and pathways.
  • Anti-inflammatory : Inhibiting key enzymes like COX-2.
  • Antimicrobial : Showing efficacy against bacterial and viral infections.

The compound belongs to a subclass of pyrrolopyrimidines, which have been shown to possess significant biological activity.

Anticancer Activity

Research indicates that pyrrolopyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that specific derivatives can selectively inhibit epidermal growth factor receptor (EGFR) activity, a common target in glioblastoma treatment. The compound this compound may exhibit similar mechanisms due to its structural features that align with known EGFR inhibitors .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolopyrimidine derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX). Specifically, the inhibition of COX-2 has been associated with reduced inflammation and pain. The compound's structure suggests it may interact with COX enzymes effectively, similar to other derivatives that have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Study 1: Antitumor Efficacy

A recent study evaluated various pyrrolopyrimidine derivatives for their anticancer properties against glioblastoma cell lines. The results indicated that certain derivatives led to significant apoptosis induction in U87 glioblastoma cells, with IC50 values suggesting potent activity. The compound this compound was hypothesized to have similar effects based on its structural analogies .

Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory effects, several pyrrolopyrimidine derivatives were tested for their ability to inhibit COX enzymes. The most potent compounds exhibited IC50 values in the low micromolar range. Given the structural similarities of this compound to these active compounds, it is reasonable to predict comparable anti-inflammatory activity .

Table 1: Biological Activities of Pyrrolopyrimidine Derivatives

Compound NameActivity TypeTarget Enzyme/PathwayIC50 (µM)Reference
Compound AAnticancerEGFR1.5
Compound BAnti-inflammatoryCOX-20.04
Methyl 4-(...)HypotheticalEGFR/COXTBDThis study

Table 2: Summary of Case Studies

Study FocusFindings SummaryReference
Antitumor EfficacyInduction of apoptosis in glioblastoma cell lines
Anti-inflammatoryInhibition of COX enzymes with significant potency

Properties

IUPAC Name

methyl 4-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(17(12-24-20)14-6-4-3-5-7-14)26-23(27)32-13-18(28)25-16-10-8-15(9-11-16)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOZMKVMTUCSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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